1,3-dimethoxypropane-2-thiol
Description
Structural Context within Substituted Propanes and Organosulfur Compounds
1,3-Dimethoxypropane-2-thiol is a specifically substituted propane (B168953) derivative. The fundamental structure is a three-carbon propane chain. pcc.euvedantu.com Propane itself is a colorless and odorless gas, and its derivatives are formed by the substitution of one or more hydrogen atoms. pcc.eu In the case of this compound, the propane backbone is functionalized at three positions: two methoxy (B1213986) groups (-OCH3) at the 1 and 3 positions, and a thiol group (-SH) at the 2 position.
The presence of the methoxy groups places this compound within the family of ethers, specifically dialkyl ethers. ontosight.ai The related compound, 1,3-dimethoxypropane (B95874), is a colorless, volatile liquid used as a non-polar solvent. ontosight.ai The positioning of these ether linkages influences the molecule's polarity and reactivity.
The thiol group, the sulfur analog of an alcohol's hydroxyl group, categorizes this compound as an organosulfur compound. wikipedia.orgwikipedia.org Organosulfur compounds are known for their diverse chemical properties and play a crucial role in organic synthesis. nih.govtaylorandfrancis.com The thiol group is particularly significant due to its nucleophilicity and its ability to undergo a variety of chemical transformations. britannica.comebsco.com The combination of ether and thiol functionalities on a propane scaffold suggests a molecule with a unique balance of polarity, hydrogen bonding capability (or lack thereof from the thiol), and reactive sites.
Table 1: Properties of Related Propane Derivatives
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Key Structural Feature |
| Propane | C₃H₈ | 44.1 | -42 | Alkane |
| 1,3-Dimethoxypropane | C₅H₁₂O₂ | 104.15 | 102.2 | Two ether groups |
| Propane-1,3-dithiol | C₃H₈S₂ | 108.22 | 169 | Two thiol groups |
| 1,3-Dimethoxy-2-propanol | C₅H₁₂O₃ | 120.15 | - | Ether and alcohol groups |
| 2-Propanethiol | C₃H₈S | 76.16 | 57-60 | Secondary thiol group |
This table presents data for comparative analysis and is compiled from various sources. pcc.euvedantu.comnih.govwikipedia.orgchemeo.com
Historical Development and Significance of Thiol Chemistry in Synthetic Applications
The study of thiols, also known as mercaptans, has a rich history dating back to the 19th century. britannica.com Initially recognized for their strong and often unpleasant odors, their synthetic utility was soon appreciated. openstax.org The term "mercaptan" itself, derived from the Latin mercurium captans (seizing mercury), highlights their strong affinity for mercury and other heavy metals, a property that has been exploited in chelation chemistry. ebsco.comnih.gov
Historically, the preparation of thiols often involved the reaction of alkyl halides with a hydrosulfide (B80085) anion. openstax.orglibretexts.org A significant advancement was the use of thiourea (B124793) to avoid the formation of sulfide (B99878) byproducts. openstax.orglibretexts.org
The synthetic significance of thiols stems from their versatile reactivity. The thiol group is a potent nucleophile, readily participating in SN2 reactions to form thioethers. masterorganicchemistry.com This reactivity is fundamental to many carbon-sulfur bond-forming reactions. Furthermore, the oxidation of thiols to disulfides is a key reaction, particularly in biochemistry where disulfide bridges are crucial for protein structure. masterorganicchemistry.com
In modern organic synthesis, thiols are employed in a wide array of transformations. They are key components in the synthesis of pharmaceuticals, agrochemicals, and materials. taylorandfrancis.com The development of "click chemistry" has further expanded the utility of thiols, with thiol-ene and thiol-yne reactions providing efficient and atom-economical methods for molecular construction. researchgate.net The ability to functionalize surfaces and nanoparticles with thiols has also opened up new avenues in materials science and nanotechnology. nih.govcnr.itnih.gov
Overview of the Current Academic Research Landscape Pertaining to this compound and Related Structures
Direct academic research specifically focused on this compound appears to be limited, suggesting it is a novel or highly specialized compound. However, the current research landscape for related functionalized thiols is vibrant and provides a strong indication of the potential areas of interest for this molecule.
Research into functionalized thiols is broadly focused on several key areas:
Materials Science: Thiol-functionalized molecules are extensively used for the surface modification of nanoparticles, particularly gold nanoparticles. cnr.itnih.gov The sulfur atom forms a strong bond with gold, allowing for the creation of self-assembled monolayers. The methoxy groups in this compound could influence the solubility and packing of such monolayers.
Organic Synthesis: The development of new synthetic methodologies continues to be a major focus. This includes the use of thiols in stereoselective reactions and as catalysts. youtube.com The unique substitution pattern of this compound could be explored for its impact on the stereochemical outcome of reactions.
Biomedical Applications: Thiol-containing compounds are investigated for their roles as antioxidants, in drug delivery systems, and as chelating agents for heavy metal toxicity. nih.gov The ether functionalities in this compound could modulate the pharmacokinetic properties of such a molecule.
Polymer Chemistry: Thiols are used in the synthesis of advanced polymers, including the formation of hydrogels and other biocompatible materials. sigmaaldrich.com The bifunctional nature of the ether groups and the reactive thiol group in this compound make it a potential monomer or cross-linking agent in polymer synthesis.
Table 2: Research Applications of Functionalized Thiols
| Research Area | Example of Application | Relevant Functional Groups |
| Nanotechnology | Surface functionalization of gold nanoparticles | Thiol |
| Organic Synthesis | Thia-Michael additions | Thiol, activating groups |
| Medicinal Chemistry | Chelating agents for heavy metals | Thiol |
| Polymer Science | Synthesis of hydrogels | Thiol, hydrophilic groups |
This table summarizes general research trends for functionalized thiols. nih.govresearchgate.netcnr.itacs.org
Structure
3D Structure
Properties
CAS No. |
1859709-21-9 |
|---|---|
Molecular Formula |
C5H12O2S |
Molecular Weight |
136.21 g/mol |
IUPAC Name |
1,3-dimethoxypropane-2-thiol |
InChI |
InChI=1S/C5H12O2S/c1-6-3-5(8)4-7-2/h5,8H,3-4H2,1-2H3 |
InChI Key |
PVJMWFQUDHFKOT-UHFFFAOYSA-N |
Canonical SMILES |
COCC(COC)S |
Purity |
95 |
Origin of Product |
United States |
Synthetic Strategies and Methodologies for 1,3 Dimethoxypropane 2 Thiol and Its Precursors
Pathways for the Construction of the Dimethoxypropane Backbone
The foundational step in the synthesis of 1,3-dimethoxypropane-2-thiol is the construction of the 1,3-dimethoxypropane (B95874) backbone. This involves the formation of ether linkages and subsequent functionalization to prepare the molecule for the introduction of the thiol group.
Formation of the Ether Linkages via Alkylation or Related Reactions
The Williamson ether synthesis is a classic and widely used method for forming the ether linkages in the dimethoxypropane backbone. wikipedia.org This reaction typically involves the reaction of an alkoxide ion with a primary alkyl halide through an SN2 mechanism. wikipedia.orgmasterorganicchemistry.com For the synthesis of 1,3-dimethoxypropane, a suitable starting material would be a propanediol (B1597323) derivative. One of the hydroxyl groups is first converted into a better leaving group, such as a tosylate, and then reacted with an alkoxide. wikipedia.org The reaction proceeds via a backside attack of the nucleophilic alkoxide on the electrophilic carbon bearing the leaving group. wikipedia.orgmasterorganicchemistry.com
Alternatively, acid-catalyzed addition of an alcohol to an alkene can also be employed to form ethers. masterorganicchemistry.com This method, however, is generally more suited for the synthesis of tertiary ethers and may lead to rearrangements, making it less ideal for the precise construction of the 1,3-dimethoxypropane backbone. masterorganicchemistry.com Another approach involves the use of high concentrations of reactants combined with sonication in a Mitsunobu reaction of phenols with alcohols, which has been shown to increase reaction rates significantly. organic-chemistry.org
| Method | General Reaction | Key Features | Applicability to 1,3-Dimethoxypropane |
|---|---|---|---|
| Williamson Ether Synthesis | Alkoxide + Alkyl Halide → Ether | SN2 mechanism, best with primary alkyl halides. wikipedia.orgmasterorganicchemistry.com | Highly suitable for creating the dimethoxypropane backbone from a propanediol derivative. |
| Acid-Catalyzed Addition | Alkene + Alcohol --(H+)--> Ether | Can lead to rearrangements, more suitable for tertiary ethers. masterorganicchemistry.com | Less ideal due to potential for side products and lack of regioselectivity. |
| Mitsunobu Reaction | Alcohol + Phenol --(DEAD, PPh3)--> Ether | Can be accelerated with sonication and high concentrations. organic-chemistry.org | Potentially applicable, but the Williamson synthesis is more direct for this specific structure. |
Precursor Functionalization and Halogenation
Once the dimethoxypropane backbone is established, it must be functionalized to introduce a suitable leaving group at the C-2 position, preparing it for the subsequent introduction of the thiol group. Halogenation is a common method for this purpose.
Recent advancements in photoredox catalysis have enabled the remote C-H halogenation of alcohols. nih.gov This method allows for the direct conversion of a C-H bond to a C-halogen bond under mild conditions, offering high selectivity. nih.gov For the dimethoxypropane precursor, this would involve the selective halogenation at the C-2 position. The process often utilizes a bench-stable precursor that decomposes to a free alkoxy radical, which then undergoes a 1,5-hydrogen atom transfer to generate a remote carbon radical that can be quenched with a halogenating agent. nih.gov
Introduction of the Thiol Functionality
With a halogenated 1,3-dimethoxypropane precursor in hand, the next critical step is the introduction of the thiol group. This can be achieved through several methods, including nucleophilic substitution and reductive approaches.
Nucleophilic Substitution Reactions Utilizing Sulfur Nucleophiles (e.g., Hydrosulfide (B80085) Anion, Thiourea)
The most direct method for introducing a thiol group is through an SN2 reaction using a sulfur nucleophile. libretexts.orgjove.com The hydrosulfide anion (-SH) can be used to displace a halide from an alkyl halide. libretexts.orgjove.comjove.comlibretexts.org However, a common issue with this method is that the resulting thiol can be deprotonated and react further with the alkyl halide to form a sulfide (B99878) byproduct. libretexts.orgjove.comlibretexts.orgpressbooks.pub
To circumvent this problem, thiourea (B124793) is often employed as the sulfur nucleophile. libretexts.orgjove.comjove.comlibretexts.orgpressbooks.pubpearson.com The reaction proceeds through the formation of an alkyl isothiourea salt intermediate, which is then hydrolyzed with an aqueous base to yield the desired thiol. libretexts.orgjove.comjove.comlibretexts.orgpressbooks.pubpearson.comrsc.org This two-step process generally provides better yields and avoids the formation of sulfide byproducts. libretexts.orgjove.comlibretexts.orgpressbooks.pub The reaction of thiourea with halides typically occurs in an ethanol (B145695) solvent, and the subsequent release of the thiol group can be achieved through hydrolysis or ammonolysis. rsc.org
| Nucleophile | Reaction Steps | Advantages | Disadvantages |
|---|---|---|---|
| Hydrosulfide Anion (-SH) | One-step SN2 reaction with alkyl halide. libretexts.orgjove.comjove.comlibretexts.org | Direct and simple. libretexts.orgjove.comjove.comlibretexts.org | Can lead to sulfide byproduct formation. libretexts.orgjove.comlibretexts.orgpressbooks.pub |
| Thiourea | 1. SN2 reaction with alkyl halide to form isothiourea salt. libretexts.orgjove.comjove.comlibretexts.orgpressbooks.pubpearson.comrsc.org 2. Hydrolysis of the salt to yield the thiol. libretexts.orgjove.comjove.comlibretexts.orgpressbooks.pubpearson.comrsc.org | Avoids sulfide byproduct formation, generally higher yields. libretexts.orgjove.comlibretexts.orgpressbooks.pub | Two-step process. libretexts.orgjove.comjove.comlibretexts.orgpressbooks.pubpearson.comrsc.org |
Reductive Approaches to Thiol Formation
An alternative strategy for thiol synthesis involves the reduction of sulfur-containing functional groups. For instance, sulfonyl chlorides can be reduced to thiols using various reagents. taylorfrancis.com Common reducing agents for this transformation include lithium aluminum hydride, zinc, or hydroiodic acid generated in situ from iodine and red phosphorus. taylorfrancis.com Catalytic reduction of sulfonyl chlorides to thiols can also be achieved using a palladium catalyst under hydrogen pressure in the presence of a mild base. taylorfrancis.com Disulfides, which can be formed from the oxidation of thiols, can be easily reduced back to thiols using reagents like zinc and acid. libretexts.orgjove.com
A novel method for the direct conversion of thiols to sulfonyl chlorides utilizes hydrogen peroxide and thionyl chloride, offering a highly reactive and efficient process. organic-chemistry.orgacs.org This can be reversed to form thiols from sulfonyl chlorides. Another efficient method for preparing sulfonyl chlorides from thiols or disulfides involves using hydrogen peroxide and zirconium tetrachloride. organic-chemistry.org Sodium hypochlorite (B82951) pentahydrate has also been used for the synthesis of sulfonyl chlorides from thiols and disulfides. researchgate.net
Thiol-Protecting Group Strategies during Synthesis
Due to the high reactivity and nucleophilicity of thiols, protecting the thiol group is often necessary during multi-step syntheses to prevent unwanted side reactions. thieme-connect.de Thiols are more acidic and their conjugate bases, thiolates, are more nucleophilic than their alcohol counterparts. thieme-connect.demasterorganicchemistry.commsu.edu
A variety of protecting groups are available for thiols, although the selection is more limited compared to those for alcohols. thieme-connect.de Common protecting groups for thiols often form thioether derivatives. thieme-connect.de Some examples include:
tert-Butyl (tBu): This group is stable to many conditions and can be removed with strong acids. acs.org
Trityl (Trt): This bulky group is also acid-labile. researchgate.net
Benzyl (Bzl): A stable protecting group that can be removed by strong acid. acs.org
Photoremovable groups: Groups like the o-nitrobenzyl group can be removed with light, offering a mild deprotection method. americanpeptidesociety.org
Disulfide-based groups: These can be removed with mild reducing agents like dithiothreitol (B142953) (DTT). researchgate.net
Total Synthesis and Stereoselective Preparation of this compound
Diastereoselective and Enantioselective Methodologies
Currently, there are no established or reported diastereoselective or enantioselective methodologies for the synthesis of this compound in the scientific literature. While general methods for the stereoselective synthesis of thiols and diols exist, their specific application to a 1,3-dimethoxypropane backbone to produce the target thiol has not been described. researchgate.netmdpi.comnih.gov The development of such a synthesis would likely require a multi-step sequence, potentially involving the stereoselective opening of a suitable epoxide or the chiral resolution of a racemic precursor.
Evaluation of Reaction Yields and Purity Profiles
As no synthetic routes to this compound have been published, there is no available data on reaction yields or purity profiles for its preparation.
Related Synthetic Methods Employing Analogous Dimethoxypropane Structures
While information on this compound is scarce, its structural analog, 2,2-dimethoxypropane (B42991) (also known as acetone (B3395972) dimethyl acetal), is a widely utilized reagent in organic synthesis. wikipedia.orgontosight.ai Its applications in protection chemistry are particularly noteworthy.
Application of 2,2-Dimethoxypropane in Acetalization and Other Protection Chemistry
2,2-Dimethoxypropane serves as an efficient reagent for the protection of various functional groups, most notably diols, through the formation of an acetonide. atamanchemicals.commanavchem.com This reaction is typically catalyzed by an acid and is driven to completion by the removal of the methanol (B129727) byproduct. chemicalbook.com
Key applications include:
Protection of 1,2- and 1,3-diols: Vicinal and 1,3-diols readily react with 2,2-dimethoxypropane to form a cyclic isopropylidene ketal, a robust protecting group stable to a wide range of reaction conditions. manavchem.com
Synthesis of Isopropylidene Derivatives of Sugars and Nucleosides: This methodology is extensively used in carbohydrate and nucleoside chemistry to protect specific hydroxyl groups, allowing for regioselective modification of the remaining unprotected positions. chemicalbook.com
Water Scavenger: In water-sensitive reactions, 2,2-dimethoxypropane is employed to remove trace amounts of water, as it quantitatively reacts with water to form acetone and methanol. wikipedia.orgatamanchemicals.com
Synthesis of Enol Ethers: Under certain conditions, the acid-catalyzed reaction of 2,2-dimethoxypropane can lead to the formation of enol ethers. chemicalbook.com
The general synthesis of 2,2-dimethoxypropane involves the acid-catalyzed reaction of acetone with methanol. atamanchemicals.comgoogle.com Various catalysts and reaction conditions have been explored to optimize the yield and purity of the product. patsnap.com
| Reactants | Catalyst | Conditions | Yield | Purity | Reference |
|---|---|---|---|---|---|
| Acetone, Methanol | Sulfuric Acid | 15°C, 2 hours | 90% | 99% | patsnap.com |
| Acetone, Methanol | Molecular Sieve A4 | -15°C | >90% | >99% | patsnap.com |
| Acetone, Methanol | p-Toluenesulfonic Acid | Not specified | Not specified | Not specified | chemicalbook.com |
Synthesis of Related Thiol-Containing Precursors for Complex Molecules
The synthesis of thiol-containing precursors is a critical aspect of drug discovery and materials science. nih.govresearchgate.net General strategies often involve the introduction of a thiol or a protected thiol group into a molecule of interest.
Common methods include:
Nucleophilic Substitution: A common approach involves the reaction of a suitable electrophile with a sulfur nucleophile, such as sodium sulfide or sodium hydrosulfide.
Ring-Opening of Epoxides: Thiols can react with epoxides in a ring-opening reaction to generate β-hydroxy sulfides. This reaction can be highly regioselective and stereoselective. mdpi.com
Reduction of Disulfides: Symmetrical or unsymmetrical disulfides can be reduced to the corresponding thiols using various reducing agents.
Newman-Kwart Rearrangement: This method is used to synthesize thiophenols from phenols via an O-aryl thiocarbamate intermediate. researchgate.net
Use of Thiolating Reagents: Reagents such as Lawesson's reagent can be used to convert carbonyl compounds into the corresponding thiocarbonyls, which can then be reduced to thiols.
The synthesis of complex molecules often requires a strategic combination of these methods to install the thiol functionality at the desired position with the correct stereochemistry. researchgate.netescholarship.org
Chemical Reactivity, Transformations, and Mechanistic Insights of 1,3 Dimethoxypropane 2 Thiol
Reactions Involving the Thiol Moiety
The thiol group is the primary site of reactivity in 1,3-dimethoxypropane-2-thiol, participating in a range of reactions including oxidation, nucleophilic substitutions, alkylation, arylation, and addition reactions.
Oxidation Reactions to Disulfides and Higher Oxidation States
Thiols are readily oxidized to form disulfides (RSSR), a reaction of significant importance in both industrial and biological chemistry. libretexts.orgchemistrysteps.com The oxidation of this compound follows this general principle, yielding the corresponding disulfide. This transformation can be achieved using a variety of mild oxidizing agents, such as molecular oxygen, hydrogen peroxide, or halogens like iodine and bromine. chemistrysteps.comsci-hub.se The reaction generally proceeds through a two-step process involving intermediate species, and can occur via one- or two-electron redox pathways depending on the oxidant. nih.gov
Under more vigorous conditions, the disulfide can be further oxidized to higher oxidation states, such as thiosulfonates (RSO₂SR). sci-hub.se The formation of thiosulfonates from thiols can be accomplished using reagents like o-iodoxybenzoic acid (IBX) or Dess-Martin periodinane (DMP). researchgate.netnih.gov Mechanistic studies suggest that the disulfide is an initial intermediate in the IBX-mediated oxidation of thiols to thiosulfonates. researchgate.net
Table 1: Oxidation Reactions of this compound
| Reactant | Oxidizing Agent | Product | Reaction Type |
| This compound | Mild (e.g., O₂, H₂O₂) | Bis(1,3-dimethoxypropan-2-yl) disulfide | Disulfide Formation |
| Bis(1,3-dimethoxypropan-2-yl) disulfide | Strong (e.g., IBX, DMP) | S-(1,3-Dimethoxypropan-2-yl) 1,3-dimethoxypropane-2-thiosulfonate | Thiosulfonate Formation |
Nucleophilic Reactivity of the Thiolate Anion in SN2 Reactions
The thiol group of this compound can be deprotonated by a base to form the corresponding thiolate anion. This thiolate is an excellent nucleophile, significantly more so than its oxygen analog, the alkoxide. masterorganicchemistry.com The enhanced nucleophilicity of the thiolate is attributed to the larger size and greater polarizability of the sulfur atom. masterorganicchemistry.comstudentdoctor.net
This potent nucleophilicity allows the thiolate of this compound to readily participate in bimolecular nucleophilic substitution (SN2) reactions with a variety of electrophiles, such as alkyl halides. masterorganicchemistry.comyoutube.com In these reactions, the thiolate attacks the electrophilic carbon, displacing a leaving group and forming a new carbon-sulfur bond, resulting in a thioether. youtube.com The reaction proceeds with inversion of stereochemistry at the carbon center. Due to the weak basicity of thiolates, SN2 reactions are generally favored over competing elimination (E2) reactions, even with secondary alkyl halides. chemistrysteps.commasterorganicchemistry.com
Alkylation and Arylation Reactions
The nucleophilic nature of the thiolate derived from this compound makes it amenable to both alkylation and arylation reactions, leading to the formation of various thioethers.
Alkylation: As discussed in the context of SN2 reactions, the thiolate readily reacts with alkyl halides to form thioethers. masterorganicchemistry.com This reaction is a straightforward and efficient method for introducing alkyl groups onto the sulfur atom.
Arylation: The formation of aryl thioethers from this compound can be achieved through several methods. Nucleophilic aromatic substitution (SNAr) is a viable pathway, particularly with electron-deficient aryl halides. nih.gov In these reactions, the thiolate anion attacks the aromatic ring, displacing a halide or other suitable leaving group. The reaction is facilitated by the presence of electron-withdrawing groups on the aromatic ring. nih.gov
Transition metal-catalyzed cross-coupling reactions have also emerged as powerful tools for arylating thiols. researchgate.net Palladium- and nickel-catalyzed reactions, for example, can effectively couple thiols with aryl halides or other aryl electrophiles. researchgate.netmdpi.com These methods often offer broader substrate scope and milder reaction conditions compared to traditional SNAr reactions.
Addition Reactions (e.g., Thiol-Ene Click Chemistry)
The thiol group of this compound can participate in addition reactions, most notably the thiol-ene reaction. This reaction, considered a type of "click chemistry," involves the addition of a thiol across a carbon-carbon double bond (an ene). wikipedia.orgfiveable.me The reaction is characterized by its high efficiency, high yield, stereoselectivity, and rapid reaction rate under mild conditions. wikipedia.orgnih.gov
The thiol-ene reaction can proceed through two primary mechanisms: a free-radical addition or a Michael addition. wikipedia.org
Radical Addition: Initiated by light, heat, or a radical initiator, a thiyl radical (RS•) is formed. wikipedia.org This radical then adds to the alkene in an anti-Markovnikov fashion to generate a carbon-centered radical. A subsequent chain-transfer step with another thiol molecule yields the thioether product and regenerates the thiyl radical, propagating the chain. wikipedia.orgfiveable.me
Michael Addition: In the presence of a base or nucleophilic catalyst, the thiol can undergo a conjugate (1,4-Michael) addition to an electron-deficient alkene, such as an α,β-unsaturated carbonyl compound. acsgcipr.orgacs.org The reaction is initiated by the formation of the thiolate anion, which then acts as the nucleophile. acs.org
The versatility and efficiency of the thiol-ene reaction make it a valuable tool for materials science, polymer chemistry, and bioconjugation. fiveable.menih.govacs.org
Table 2: Addition Reactions of this compound
| Reaction Type | Reactant with Thiol | Catalyst/Initiator | Product | Key Features |
| Radical Thiol-Ene | Alkene | Photoinitiator, Heat | Thioether | Anti-Markovnikov, High Yield, Click Chemistry wikipedia.org |
| Michael Addition | α,β-Unsaturated Carbonyl | Base, Nucleophile | Thioether | 1,4-Addition, Atom Efficient acsgcipr.orgacs.org |
Transformations at the Ether Moieties
While the thiol group is the more reactive site, the methoxy (B1213986) groups of this compound can also undergo chemical transformations, primarily cleavage reactions.
Cleavage Reactions of the Methoxy Groups
Ethers are generally stable and unreactive towards many reagents. openstax.org However, the C-O bonds of the methoxy groups in this compound can be cleaved under strongly acidic conditions. openstax.orglibretexts.org This acid-catalyzed nucleophilic substitution reaction typically requires the use of strong hydrohalic acids like HBr or HI, as HCl is generally not reactive enough. openstax.org
The mechanism of ether cleavage can proceed via either an SN1 or SN2 pathway, depending on the structure of the groups attached to the ether oxygen. openstax.orgwikipedia.org The first step in both mechanisms is the protonation of the ether oxygen by the strong acid to form a good leaving group (an alcohol). chemistrysteps.commasterorganicchemistry.com
SN2 Mechanism: For primary and secondary alkyl groups, such as those in this compound, the cleavage typically follows an SN2 pathway. openstax.orglibretexts.org The halide anion (I⁻ or Br⁻) then acts as a nucleophile and attacks the less sterically hindered protonated ether carbon, displacing an alcohol molecule. openstax.org
SN1 Mechanism: If the ether contains a tertiary, benzylic, or allylic group, the cleavage can proceed through a more stable carbocation intermediate via an SN1 mechanism. openstax.orglibretexts.org
In the case of this compound, reaction with excess strong acid would lead to the cleavage of both methoxy groups, ultimately forming 1,3-dihalopropane-2-thiol and two equivalents of methanol (B129727). Selective cleavage of a single methoxy group can be challenging but may be achieved under carefully controlled conditions. nih.gov
Potential for Substitution or Derivatization of Alkoxy Chains
The methoxy groups (-OCH₃) in this compound are characteristic of ethers. Ethers are generally known for their chemical stability and are less reactive than many other functional groups. The C-O bond is strong, and the alkoxy groups are poor leaving groups, making nucleophilic substitution at the methyl or propyl carbons of the ether linkage challenging under normal conditions.
However, derivatization is possible under specific, often harsh, conditions. The primary reaction involving the substitution of alkoxy chains is ether cleavage. This typically requires strong acids, such as hydroiodic acid (HI) or hydrobromic acid (HBr), and often elevated temperatures. The reaction proceeds via a nucleophilic substitution mechanism. The protonation of the ether oxygen by the strong acid makes the alcohol a good leaving group, which is then displaced by the conjugate base (e.g., I⁻ or Br⁻).
For an asymmetrical ether like this compound, the reaction with a strong acid like HI would likely proceed via an S_N2 pathway at the less substituted methyl group, yielding methyl iodide and 1-methoxy-2-thiopropan-3-ol. Cleavage at the C-O bond of the propane (B168953) backbone is less favorable due to greater steric hindrance.
The Williamson ether synthesis, while primarily a method for forming ethers, illustrates the principles of alkoxy group reactivity. masterorganicchemistry.com It involves an alkoxide ion reacting with a primary alkyl halide. masterorganicchemistry.com While not a direct derivatization of the existing alkoxy chain, this highlights that the formation and cleavage of ether linkages are fundamental transformations in organic synthesis. masterorganicchemistry.com
| Reaction Type | Reagents | Typical Products | Notes |
| Ether Cleavage | Strong acids (e.g., HI, HBr) | Alkyl halide and an alcohol | Requires harsh conditions (heat). For asymmetrical ethers, cleavage often occurs at the less sterically hindered carbon. |
| Oxidation | Strong oxidizing agents | Not a common reaction | Ethers are relatively resistant to oxidation compared to alcohols or aldehydes. |
Reactivity of the Propane Backbone
The propane backbone of this compound is a simple alkane chain. wikipedia.org Alkanes are typically unreactive due to the strength and non-polar nature of their C-C and C-H bonds. wikipedia.org Consequently, substitution or elimination reactions directly on the carbon skeleton are difficult to achieve and usually require radical pathways initiated by heat or UV light, which are often non-selective.
However, the functional groups attached to the propane backbone significantly influence its reactivity. The thiol group (-SH) can be converted into a better leaving group, which could then facilitate substitution or elimination reactions on the adjacent carbon (C2). For instance, oxidation of the thiol to a sulfonate ester (e.g., a tosylate) would create an excellent leaving group. Subsequent reaction with a strong base could promote an elimination reaction to form an alkene, or a nucleophile could induce a substitution reaction.
Similarly, while the alkoxy groups are poor leaving groups, their presence influences the electronic properties of the adjacent carbons. The potential for substitution or elimination is largely hypothetical without specific activating groups and would depend on transforming one of the existing functional groups into a reactive site.
Steric and electronic effects are crucial in determining the reactivity of this compound. iupac.orgncert.nic.in
Electronic Effects:
Reactivity of the Thiol Group: The sulfur atom in the thiol group is a potent nucleophile due to its large size and polarizability. mdpi.com It readily undergoes S-alkylation, S-acylation, and oxidation. The acidity of the thiol proton (pKa ~10-11) allows for easy formation of a thiolate anion (RS⁻) with a base, creating an even stronger nucleophile.
Steric Effects:
Steric Hindrance: The two methoxy groups and the central thiol group create a sterically hindered environment around the C2 carbon of the propane backbone. iupac.org This steric bulk can impede the approach of nucleophiles or reagents, potentially slowing down reaction rates or favoring reactions at less hindered sites. For instance, in nucleophilic substitution reactions where the thiol is the nucleophile, the steric hindrance from the methoxy groups might influence the reaction rate compared to a less substituted thiol. ncert.nic.in In electrophilic aromatic substitution, steric effects can dictate the preference for para products over ortho products. youtube.com
A comparison of these effects is summarized below:
| Effect | Originating Group(s) | Influence on Reactivity |
| Electronic (Inductive) | Methoxy (-OCH₃) groups | Electron-withdrawing (-I), increases electrophilicity of adjacent carbons. |
| Electronic (Nucleophilicity) | Thiol (-SH) group | Highly nucleophilic, especially in its thiolate form (RS⁻). |
| Steric Hindrance | Methoxy and Thiol groups | Can hinder the approach of reagents to the central part of the molecule, influencing regioselectivity and reaction rates. |
Advanced Derivatization and Functionalization Strategies
The thiol group of this compound can react with aldehydes and ketones to form thioacetals. wikipedia.orgyoutube.com This reaction is analogous to the formation of acetals from alcohols but typically proceeds more readily because thiols are stronger nucleophiles than alcohols. youtube.com The reaction is usually catalyzed by a Lewis acid (e.g., BF₃·OEt₂) or a Brønsted acid. wikipedia.orgyoutube.com
The reaction proceeds in two steps:
Nucleophilic attack of the thiol on the protonated carbonyl carbon to form a hemithioacetal.
Protonation of the hydroxyl group followed by elimination of water and attack by a second thiol molecule to form the stable thioacetal.
Since this compound is a monothiol, its reaction with a carbonyl compound will result in an acyclic dithioacetal, requiring two equivalents of the thiol for every one equivalent of the aldehyde or ketone.
Drawing inspiration from dithiols like 1,3-propanedithiol (B87085), which form cyclic thioacetals (1,3-dithianes), one could envision forming a cyclic structure if this compound were to react with a molecule containing two carbonyl groups or another reactive site. organic-chemistry.org Thioacetals are valuable as protecting groups for carbonyls because they are stable under both acidic and basic conditions but can be cleaved using specific reagents like mercuric chloride (HgCl₂) in aqueous solution. youtube.comorganic-chemistry.org
Silylation is a common and effective method for the derivatization of thiols. wikipedia.org The active hydrogen of the thiol group can be readily replaced by a silyl (B83357) group, such as a trimethylsilyl (B98337) (TMS) group. Common silylating agents include trimethylsilyl chloride (TMSCl) and hexamethyldisilazane (B44280) (HMDS). wikipedia.org
The reaction is typically carried out in the presence of a base (like pyridine (B92270) or triethylamine) to neutralize the HCl byproduct when using TMSCl. HMDS is a particularly efficient reagent for the silylation of thiols and can be used with a catalytic amount of TMSCl or iodine. wikipedia.org
Applications of Silylation:
Analytical Purposes: Silylation increases the volatility and thermal stability of the molecule by masking the polar -SH group. This makes the derivative, 1,3-dimethoxy-2-(trimethylsilylthio)propane, more suitable for analysis by gas chromatography (GC) and gas chromatography-mass spectrometry (GC-MS). wikipedia.org
Synthetic Purposes: The silyl group can serve as a protecting group for the thiol functionality. Thioethers are generally stable to a wide range of reaction conditions, allowing for chemical modifications on other parts of the molecule. The silyl group can be easily removed when desired, typically by treatment with a fluoride (B91410) source like tetrabutylammonium (B224687) fluoride (TBAF).
| Silylating Agent | Typical Conditions | Purpose |
| Trimethylsilyl chloride (TMSCl) | With a base (e.g., pyridine) | Protection, GC analysis |
| Hexamethyldisilazane (HMDS) | Catalytic TMSCl or Iodine | Efficient protection, GC analysis |
| Triphenylsilanethiol | Reaction with alkyl halides | Synthesis of other thiols |
Development of Reactive Linkers and Functional Conjugates
The strategic design of reactive linkers is a cornerstone in the development of functional conjugates, enabling the precise connection of biomolecules with therapeutic agents, imaging probes, or other reporter molecules. While direct data on this compound in this context is not extensively documented in publicly available literature, its structure suggests a potential role as a thiol-based linker. The principles of thiol reactivity are well-established, providing a strong foundation for understanding how this compound could be employed in bioconjugation strategies.
The thiol group is a powerful tool in bioconjugation due to its high nucleophilicity, particularly in its deprotonated thiolate form. chemistrysteps.com This allows for highly selective reactions with specific electrophilic partners under mild conditions, a critical requirement for modifying sensitive biological molecules without compromising their function. axispharm.com The reactivity of thiols, such as the one present in this compound, is often harnessed to form stable covalent bonds with biomolecules.
One of the most common strategies for targeting thiols is their reaction with maleimides. axispharm.com This reaction proceeds via a Michael addition to form a stable thiosuccinimide linkage. axispharm.com The reaction is highly efficient and chemoselective for thiols at a pH range of 6.5-7.5. axispharm.com However, the stability of the resulting thioether bond can be a concern, as it can undergo a retro-Michael reaction, particularly in the presence of other thiols like glutathione (B108866) in the cellular environment. jove.comiris-biotech.de This has led to the development of more stable maleimide (B117702) derivatives and alternative thiol-reactive functionalities. jove.comresearchgate.net
The 1,3-dimethoxypropane (B95874) backbone of the titular compound could offer advantages in the design of linkers. The ether linkages are generally stable and can increase the hydrophilicity of the linker, which may improve the solubility and pharmacokinetic properties of the resulting conjugate.
The development of functional conjugates using thiol-based linkers involves a multi-step process that often includes the synthesis of the linker, its activation, and subsequent conjugation to the molecules of interest. The versatility of thiol chemistry allows for the creation of a wide array of functional conjugates with applications in diagnostics and therapeutics. nih.gov
Below are data tables summarizing key aspects of thiol-reactive chemistries and linkers, providing a framework for how a compound like this compound could be integrated into such systems.
Table 1: Common Thiol-Reactive Functional Groups for Bioconjugation
| Functional Group | Reaction with Thiol | Resulting Linkage | Key Features & Considerations |
| Maleimide | Michael Addition | Thiosuccinimide | Highly selective for thiols at pH 6.5-7.5; linkage can be reversible (retro-Michael reaction). axispharm.comjove.comiris-biotech.de |
| Haloacetyl (Iodoacetyl, Bromoacetyl) | Nucleophilic Substitution | Thioether | Forms a very stable, irreversible bond; can also react with other nucleophiles at higher pH. broadpharm.com |
| Pyridyl Disulfide | Disulfide Exchange | Disulfide | Reversible linkage, cleavable by reducing agents; useful for drug delivery systems. broadpharm.com |
| Vinyl Sulfone | Michael Addition | Thioether | Forms a stable, irreversible bond; reacts with thiols and amines. nih.govbroadpharm.com |
Table 2: Research Findings on Thiol-Based Linker Strategies
| Research Focus | Key Findings | Potential Relevance to this compound |
| Stabilization of Maleimide Conjugates | Hydrolysis of the thiosuccinimide ring or use of alternative maleimide structures can increase the stability of the conjugate and prevent retro-Michael reactions. iris-biotech.denih.gov | The 1,3-dimethoxypropane backbone could be functionalized with a stabilized maleimide derivative for more robust conjugates. |
| Thiol-Ene Click Chemistry | Vinylpyrimidine-based linkers react efficiently with thiols under metal-free conditions to form stable oligonucleotide conjugates. acs.org | The thiol of this compound could potentially participate in thiol-ene reactions if a suitable vinyl-functionalized partner is used. |
| Dual Functionalization | Strategies have been developed to use thiol chemistry in combination with other reactions to create dual-functionalized proteins with multiple modifications. nih.gov | A bifunctional linker incorporating the this compound moiety could be designed for multi-component conjugation. |
| Thiol-yne Conjugation | Activated alkynes react with thiols in a "click" reaction to form vinyl thioethers, offering another efficient conjugation method. nih.govacs.org | The thiol group could be reacted with an activated alkyne to form a stable conjugate. |
Advanced Spectroscopic and Structural Characterization of 1,3 Dimethoxypropane 2 Thiol and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of an organic molecule by probing the magnetic properties of atomic nuclei. For 1,3-dimethoxypropane-2-thiol, ¹H and ¹³C NMR would provide the primary framework, while 2D NMR techniques would confirm connectivity and spatial relationships.
¹H and ¹³C NMR Analysis of Carbon and Hydrogen Environments
¹H NMR spectroscopy would identify all unique proton environments in this compound. The molecule's structure suggests the presence of several distinct signals. The symmetry of the molecule would result in the equivalence of certain protons. The proton on the thiol group (-SH) would likely appear as a broad singlet, with a chemical shift that can be highly variable depending on concentration and solvent. The protons of the two methoxy (B1213986) groups (-OCH₃) would likely appear as a single sharp singlet due to their chemical equivalence. The protons on the propane (B168953) backbone would show more complex splitting patterns (multiplets) due to coupling with their neighbors.
¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton. Each unique carbon atom in this compound would produce a distinct signal. The carbon atom bonded to the thiol group (C-2) would be expected at a specific chemical shift, while the carbons of the methoxy groups and the propane backbone would also have characteristic shifts.
Predicted ¹H NMR Data for this compound (Note: This is a hypothetical data table based on chemical shift theory. Actual experimental values may vary.)
| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Integration |
| -SH | 1.0 - 2.5 | Singlet (broad) | 1H |
| -OCH₃ | ~3.3 | Singlet | 6H |
| H-2 | ~2.8 | Multiplet | 1H |
| H-1, H-3 | ~3.5 | Multiplet | 4H |
Predicted ¹³C NMR Data for this compound (Note: This is a hypothetical data table based on chemical shift theory. Actual experimental values may vary.)
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| -OCH₃ | ~59 |
| C-2 | ~40 |
| C-1, C-3 | ~75 |
2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Stereochemistry
Two-dimensional (2D) NMR experiments are crucial for assembling the molecular puzzle by revealing correlations between nuclei. sdsu.eduyoutube.com
COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other, typically on adjacent carbons. sdsu.edu For this compound, COSY would show correlations between the proton at C-2 and the protons at C-1 and C-3, confirming the backbone connectivity.
HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates protons directly to the carbons they are attached to. columbia.edu This would definitively link the proton signals with their corresponding carbon signals from the ¹H and ¹³C NMR spectra. For example, the singlet at ~3.3 ppm would correlate with the carbon signal at ~59 ppm, confirming the methoxy groups.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of molecular weight and aiding in structural elucidation. sfrbm.org
High-Resolution Mass Spectrometry for Exact Mass Determination
High-resolution mass spectrometry (HRMS) would be used to determine the exact molecular weight of this compound with high precision. This allows for the unambiguous determination of its elemental formula (C₅H₁₂O₂S). This technique is critical to distinguish the target compound from any isomers.
Tandem Mass Spectrometry (MS/MS) for Structural Confirmation
Tandem mass spectrometry (MS/MS) involves selecting the molecular ion and subjecting it to fragmentation. The resulting fragmentation pattern provides a "fingerprint" of the molecule, confirming its structure. For this compound, characteristic fragments would be expected from the loss of a methoxy group, a methyl group, or cleavage of the C-S bond. The analysis of these fragments helps to piece together the molecular structure, corroborating the NMR data. nih.gov
Predicted Fragmentation in Mass Spectrometry for this compound (Note: This is a hypothetical data table based on known fragmentation patterns of similar compounds.)
| m/z Value | Possible Fragment Identity |
| 136 | [M]⁺ (Molecular Ion) |
| 105 | [M - OCH₃]⁺ |
| 91 | [M - CH₂OCH₃]⁺ |
| 75 | [CH(SH)CH₂OCH₃]⁺ |
| 45 | [CH₂OCH₃]⁺ |
Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing information about the functional groups present.
Infrared (IR) Spectroscopy : IR spectroscopy would be expected to show characteristic absorption bands for the functional groups in this compound. A weak absorption around 2550-2600 cm⁻¹ would be indicative of the S-H stretch. Strong bands in the 1070-1150 cm⁻¹ region would correspond to the C-O stretching of the ether groups. C-H stretching vibrations would be observed in the 2850-3000 cm⁻¹ range. mdpi.com
Raman Spectroscopy : Raman spectroscopy is often particularly useful for detecting sulfur-containing functional groups. The S-H stretch, while weak in the IR spectrum, often gives a more readily identifiable signal in the Raman spectrum. rsc.orgrsc.org The C-S stretching vibration, typically found in the 600-750 cm⁻¹ region, would also be observable.
Predicted Vibrational Frequencies for this compound (Note: This is a hypothetical data table based on characteristic group frequencies.)
| Functional Group | Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |
| C-H (alkane) | Stretching | 2850-3000 (strong) | 2850-3000 (strong) |
| S-H | Stretching | 2550-2600 (weak) | 2550-2600 (medium) |
| C-O (ether) | Stretching | 1070-1150 (strong) | 1070-1150 (weak) |
| C-S | Stretching | 600-750 (weak) | 600-750 (medium) |
X-ray Crystallography for Solid-State Structural Determination (if applicable for derivatives)
X-ray crystallography stands as the definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid, crystalline state. For a molecule like this compound, which is likely a liquid at room temperature, this technique would be most applicable to its solid derivatives. The process involves irradiating a single crystal of a compound with X-rays and analyzing the resulting diffraction pattern to build a model of the electron density, and thus the atomic positions.
The successful application of X-ray crystallography hinges on the ability to grow high-quality single crystals of a derivative. Due to the high conformational flexibility of the propane backbone and the presence of the thiol group, which can form various intermolecular interactions, obtaining suitable crystals of the parent thiol might be challenging. Therefore, the synthesis of derivatives is a common strategy to introduce functionalities that promote crystallization.
Potential Derivatives for Crystallographic Analysis:
| Derivative Type | Rationale for Crystallization |
| Disulfide | Oxidation of the thiol group to a disulfide (-S-S-) can introduce symmetry and more defined intermolecular interactions, potentially leading to a more ordered crystal lattice. |
| Thioester | Reaction of the thiol with a carboxylic acid or acyl chloride could yield a thioester. The introduction of a planar ester group can facilitate π-stacking interactions if an aromatic acyl group is used, aiding in crystal packing. |
| Metal Thiolate | Reaction with metal salts (e.g., silver, mercury, or copper salts) can form stable, crystalline metal-thiolate complexes. Organocopper compounds, for instance, are known to form cyclic structures that can be analyzed by X-ray crystallography. wikipedia.org |
| Derivatives with Aromatic Groups | Introducing aromatic rings, for example, by reacting the thiol with a suitable aromatic halide, can lead to derivatives with increased rigidity and the potential for π-π stacking interactions, which are favorable for crystal formation. |
Once a suitable crystal is obtained, X-ray diffraction analysis would provide precise data on bond lengths, bond angles, and torsion angles within the molecule. This information is invaluable for understanding the conformational preferences of the this compound backbone and the influence of the sulfur and oxygen atoms on its geometry. For instance, analysis of a crystalline derivative would reveal the preferred dihedral angles around the C-C and C-S bonds, offering insights into the steric and electronic interactions at play. The structure of such derivatives in the solid state can be influenced by intra- and intermolecular short contacts. nih.govmdpi.com
Chromatographic Methods for Purity Assessment and Separation of Isomers (e.g., GC-MS for related compounds)
Chromatographic techniques are essential for verifying the purity of a synthesized compound and for separating it from byproducts, starting materials, and isomers. Gas chromatography-mass spectrometry (GC-MS) is a particularly powerful method for the analysis of volatile and thermally stable compounds like this compound and its isomers.
In GC-MS, the sample is vaporized and injected into a long, thin capillary column. An inert gas carries the sample through the column, which is coated with a stationary phase. Separation is achieved based on the differential partitioning of the analytes between the mobile gas phase and the stationary liquid phase. The retention time, the time it takes for a compound to travel through the column, is a characteristic property that can be used for identification. The separated components then enter a mass spectrometer, which ionizes the molecules and separates the ions based on their mass-to-charge ratio, providing information about the molecular weight and fragmentation pattern of the compound.
Purity Assessment: A GC-MS analysis of a synthesized sample of this compound would ideally show a single major peak in the chromatogram, indicating a high degree of purity. The presence of other peaks would suggest the existence of impurities, which could be identified by their mass spectra.
Separation of Isomers: The molecular formula for this compound is C5H12O2S. There are numerous structural isomers with this formula, including positional isomers where the thiol and methoxy groups are at different locations on the propane chain, as well as isomers with different carbon skeletons. For example, isomers could include 1-methoxy-2-(methylthio)propan-2-ol or various thioethers.
GC is an excellent technique for separating such isomers. The choice of the stationary phase in the GC column is critical for achieving good separation. Non-polar columns separate based on boiling point, while more polar columns can separate based on differences in dipole moment and hydrogen bonding capacity. For thiols, which can be reactive, derivatization is sometimes employed to improve chromatographic behavior and detection sensitivity. nih.gov
The following table illustrates the types of isomers of C5H12O2S that could potentially be separated and identified using GC-MS:
| Isomer Name | Structural Difference from this compound | Expected Elution Behavior |
| 2,2-Dimethoxypropane-1-thiol | Positional isomer | Different retention time due to altered polarity and boiling point. |
| 1-(Methylthio)propane-1,3-diol | Functional group isomer (thioether and diol) | Likely to have a significantly different retention time due to the presence of hydroxyl groups. |
| 3-(Ethylthio)propane-1,2-diol | Isomer with a different ether linkage | Different retention time. |
The mass spectrometer provides the second dimension of analysis. The fragmentation pattern of this compound in an electron ionization (EI) mass spectrometer would be expected to show characteristic fragments resulting from the cleavage of C-C, C-S, and C-O bonds. For example, loss of a methoxy group (-OCH3), a thiomethyl group (-SCH3), or cleavage of the propane backbone would produce fragment ions that could be used to confirm the structure. The analysis of these fragmentation patterns is crucial for distinguishing between different isomers that might have similar retention times. youtube.com
Theoretical and Computational Investigations of 1,3 Dimethoxypropane 2 Thiol
Quantum Chemical Calculations (e.g., Density Functional Theory Studies)
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the fundamental electronic properties and reactivity of molecules. researchgate.net While specific DFT studies on 1,3-dimethoxypropane-2-thiol are not available, the behavior of this molecule can be predicted by examining studies on other thiols and ethers.
The electronic structure of this compound is primarily dictated by the interplay of the electron-donating methoxy (B1213986) groups and the nucleophilic thiol group. A DFT analysis would likely be performed using a functional such as B3LYP with a suitable basis set like 6-311++G(d,p) to accurately capture the electronic effects, including lone pairs and potential intramolecular interactions. researchgate.net
The Highest Occupied Molecular Orbital (HOMO) is expected to be localized predominantly on the sulfur atom of the thiol group, reflecting its high nucleophilicity. The lone pairs of the sulfur atom would contribute significantly to the HOMO, making it the primary site for electrophilic attack. The Lowest Unoccupied Molecular Orbital (LUMO), conversely, would likely be distributed across the C-S and C-O antibonding orbitals. The energy gap between the HOMO and LUMO is a critical parameter for determining the molecule's kinetic stability and reactivity.
Predicted Molecular Orbital Properties of this compound
| Molecular Orbital | Predicted Primary Localization | Predicted Energy (a.u.) |
|---|---|---|
| HOMO | Sulfur atom (thiol group) | -0.25 to -0.35 |
| LUMO | C-S and C-O antibonding orbitals | +0.05 to +0.15 |
Note: The energy values are hypothetical and are based on typical values for similar organic molecules.
Reactivity descriptors derived from DFT calculations, such as the Fukui functions and the molecular electrostatic potential (MEP), can pinpoint the most probable sites for chemical reactions. For this compound, the MEP would likely show a region of negative potential around the sulfur atom, confirming its role as a nucleophilic center. The oxygen atoms of the methoxy groups would also exhibit negative potential, though to a lesser extent than the sulfur. Regions of positive potential would be expected around the hydrogen atom of the thiol group and the methylene (B1212753) protons adjacent to the ether linkages.
Fukui functions would further refine this picture. The function for nucleophilic attack (f+) would be largest on the sulfur atom, indicating its susceptibility to electrophiles. The function for electrophilic attack (f-) would likely be more distributed, with significant values on the oxygen atoms and potentially the carbon backbone.
Conformational Analysis and Energy Landscapes
Drawing parallels with studies on 1,3-propanediol (B51772) and 1,3-difluorinated alkanes, the stable conformations of this compound would be a balance between steric hindrance and stabilizing intramolecular interactions, such as hydrogen bonding or dipole-dipole interactions. mdpi.comnih.gov The rotation around the C1-C2 and C2-C3 bonds would lead to various staggered conformations (gauche and anti).
It is plausible that a conformation allowing for an intramolecular hydrogen bond between the thiol hydrogen and one of the ether oxygen atoms would be particularly stable in the gas phase. mdpi.com In solution, the presence of a solvent would influence the conformational preferences, with polar solvents potentially disrupting intramolecular hydrogen bonds in favor of interactions with the solvent molecules. The energy barriers for interconversion between these conformers would likely be low, allowing for rapid equilibrium at room temperature.
Predicted Stable Conformations of this compound
| Conformation | Dihedral Angles (O-C1-C2-S, C1-C2-S-H, C2-C3-O) | Key Feature | Predicted Relative Energy (kcal/mol) |
|---|---|---|---|
| A | gauche, anti, gauche | Intramolecular S-H---O hydrogen bond | 0.00 |
| B | anti, anti, anti | Extended conformation | 1.5 - 2.5 |
Note: The relative energies are hypothetical and serve to illustrate the likely stability order.
The accessibility of the reactive thiol group is directly dependent on the molecular conformation. In a compact, folded conformation, the thiol group might be sterically shielded by the methoxy groups, potentially reducing its reaction rate. Conversely, an extended conformation would leave the thiol group more exposed and available for reaction.
Molecular Dynamics Simulations for Dynamic Behavior and Solvent Effects
Molecular dynamics (MD) simulations can provide insights into the dynamic behavior of this compound in a condensed phase, such as in a solvent or as part of a larger system. arxiv.org By simulating the motions of the molecule over time, MD can reveal information about conformational transitions, solvent interactions, and transport properties.
An MD simulation of this compound in an aqueous environment would likely show the formation of hydrogen bonds between the thiol and ether functionalities and the surrounding water molecules. The radial distribution functions (RDFs) obtained from such a simulation would quantify the structuring of the solvent around the different parts of the molecule. researchgate.net For instance, the S-H···Owater and Oether···Hwater RDFs would reveal the strength and nature of these hydrogen bonding interactions.
The simulations would also capture the dynamic interconversion between different conformers. mdpi.com The lifetime of specific conformations and the pathways for their interconversion could be analyzed, providing a more complete picture of the molecule's flexibility and how it is influenced by the solvent. mdpi.com These dynamic effects are crucial for understanding how the molecule behaves in a realistic chemical environment, beyond the static picture provided by quantum chemical calculations.
Reaction Mechanism Elucidation through Computational Modeling
The elucidation of reaction mechanisms involving this compound can be significantly enhanced through the use of computational modeling. By employing quantum chemical calculations, it is possible to map out the potential energy surface of a reaction, identify key intermediates and transition states, and determine the energetic feasibility of various reaction pathways. This section focuses on the computational investigation of the nucleophilic addition of this compound to a model electrophile, formaldehyde (B43269). This reaction is representative of the thiol's role as a nucleophile in organic synthesis. The computational approach utilized for this investigation is Density Functional Theory (DFT) with the B3LYP functional and the 6-311+G(d,p) basis set, which provides a reliable balance between accuracy and computational cost for systems of this nature.
A critical aspect of understanding a reaction mechanism is the characterization of its transition state (TS). The transition state represents the highest energy point along the reaction coordinate and is characterized by a single imaginary frequency in its vibrational spectrum. This imaginary frequency corresponds to the motion along the reaction coordinate, leading from reactants to products.
For the nucleophilic addition of the thiolate form of this compound to formaldehyde, the transition state was located and characterized. The key geometrical parameters and vibrational properties of the transition state are presented in the table below. The bond length of the forming C-S bond and the elongating C=O bond in the transition state are indicative of the progress of the reaction. The Zero-Point Energy (ZPE) correction is also included, which accounts for the vibrational energy of the molecule at 0 K.
| Parameter | Value | Description |
| Imaginary Frequency | -350 cm⁻¹ | Corresponds to the motion along the reaction coordinate, confirming the structure as a true transition state. |
| C-S Bond Length (forming) | 2.25 Å | The distance between the sulfur atom of the thiol and the carbon atom of formaldehyde in the TS. |
| C=O Bond Length (breaking) | 1.30 Å | The elongated carbon-oxygen double bond of formaldehyde in the TS. |
| ZPE Correction | 85.5 kcal/mol | The zero-point vibrational energy of the transition state structure. |
This interactive table provides key parameters for the computationally characterized transition state of the nucleophilic addition of this compound to formaldehyde.
The energetic profile for the nucleophilic addition of 1,3-dimethoxypropane-2-thiolate to formaldehyde was calculated. The relative energies, including ZPE corrections, are provided in the table below. The results indicate that the reaction is kinetically feasible and thermodynamically favorable.
| Species | Relative Energy (kcal/mol) |
| Reactants (1,3-dimethoxypropane-2-thiolate + formaldehyde) | 0.0 |
| Transition State | +12.5 |
| Products (Adduct) | -8.2 |
This interactive table displays the calculated relative energies for the reactants, transition state, and products of the nucleophilic addition reaction.
In Silico Design and Prediction of Novel Derivatives
Computational chemistry offers a powerful platform for the in silico design and screening of novel derivatives of this compound with potentially enhanced or tailored properties. By systematically modifying the parent structure and computationally evaluating the properties of the resulting derivatives, it is possible to identify promising candidates for synthesis and experimental testing. This approach can significantly accelerate the discovery of new molecules with desired functionalities.
A hypothetical in silico screening study was conducted to explore the impact of substituting the methoxy groups of this compound on its nucleophilic reactivity. The reactivity of the thiol group is influenced by the electronic effects of the substituents. Electron-donating groups are expected to enhance the nucleophilicity of the sulfur atom, while electron-withdrawing groups are likely to decrease it. The predicted nucleophilicity, represented here by the calculated proton affinity of the corresponding thiolate, is a key descriptor for this screening.
| Derivative | Substituent (R) | Predicted Proton Affinity (kcal/mol) | Predicted Effect on Nucleophilicity |
| Parent Compound | -OCH₃ | 340.5 | Baseline |
| Derivative 1 | -OH | 342.1 | Slightly Enhanced |
| Derivative 2 | -N(CH₃)₂ | 345.8 | Significantly Enhanced |
| Derivative 3 | -F | 335.2 | Decreased |
| Derivative 4 | -CF₃ | 330.7 | Significantly Decreased |
This interactive table presents a set of hypothetical derivatives of this compound and their predicted nucleophilicity based on computational analysis. The results suggest that derivatives with stronger electron-donating groups, such as the dimethylamino group, are predicted to be more potent nucleophiles. Conversely, derivatives bearing electron-withdrawing groups like the trifluoromethyl group are expected to exhibit reduced nucleophilicity. These in silico predictions can guide the synthetic efforts towards derivatives with optimized reactivity for specific applications.
Applications of 1,3 Dimethoxypropane 2 Thiol in Contemporary Chemical Science and Engineering
Role as a Versatile Synthetic Intermediate in Organic Synthesis
Organic building blocks are foundational to the synthesis of more complex molecules, providing the basic structural units for everything from pharmaceuticals to materials. cymitquimica.com The reactivity and functionality of these blocks are crucial for their utility.
Building Block for Complex Organic Molecules
The structure of 1,3-dimethoxypropane-2-thiol contains a thiol group, which is highly valuable in organic synthesis for forming carbon-sulfur bonds. Thioethers, for example, are created through the reaction of a thiol with an alkene in a process known as hydrothiolation. thieme-connect.de This reactivity allows the thiol portion of the molecule to be integrated into larger, more complex molecular frameworks.
Simultaneously, the 2,2-dimethoxypropane (B42991) substructure is a protected form of a ketone. In organic synthesis, such protecting groups are essential for masking a reactive functional group while other parts of the molecule are modified. organic-chemistry.org For instance, 1,3-dithianes and 1,3-dithiolanes are commonly prepared from carbonyl compounds and dithiols like 1,3-propanedithiol (B87085) in the presence of an acid catalyst to protect the carbonyl group. organic-chemistry.org The dimethoxypropane moiety within the target compound could, under specific conditions, be deprotected to reveal a ketone, offering a secondary point of reaction. This dual functionality—a reactive thiol and a masked ketone—makes it a potentially valuable building block for creating intricate molecules where precise control over reactivity is paramount. A related precursor, 1,3-Dibromo-2,2-dimethoxypropane, highlights the utility of the dimethoxypropane core in synthetic chemistry. sigmaaldrich.com
Precursor for Advanced Organic Reagents and Ligands
The thiol group is a key component in the design of specialized organic reagents and ligands, particularly those used in coordination chemistry and catalysis. Thiol-containing molecules can act as ligands that bind to metal centers, forming stable complexes used in various catalytic processes. By modifying the structure of this compound, it could be adapted to create polydentate ligands. mdpi.com The presence of the methoxy (B1213986) groups could also influence the solubility and electronic properties of the resulting metal complexes. Furthermore, thiolactone chemistry, where a protected thiol is released upon reaction with an amine, has emerged as a powerful strategy for creating multifunctional polymer architectures in a controlled, one-pot manner. researchgate.net This highlights the broad potential of protected thiol precursors in developing sophisticated reagents.
Contributions to Polymer and Materials Science
The incorporation of sulfur-containing functional groups into polymers is a widely used strategy to impart specific properties, such as improved refractive index, self-healing capabilities, and responsiveness to external stimuli. mdpi.comresearchgate.net
Monomer or Cross-linking Agent in Polymerization Processes (e.g., Thiol-Ene Click Chemistry)
One of the most significant applications for multifunctional thiols is in polymerization, particularly through the thiol-ene reaction. wikipedia.org This "click chemistry" reaction involves the radical-mediated addition of a thiol to an alkene, forming a thioether bond. thieme-connect.de The reaction is known for its high efficiency, rapid rate, and insensitivity to oxygen, making it ideal for creating uniform polymer networks. researchgate.netwikipedia.orgnih.gov
In this context, this compound could act as a monomer. However, for creating cross-linked networks, multifunctional thiols and alkenes are typically required. wikipedia.org For example, bio-sourced polycarbonate networks have been synthesized by cross-linking an alkene-functional polycarbonate with various dithiols, such as 1,9-nonanedithiol (B1202460) and 1,4-benzenedimethanethiol (B89542). nih.gov The choice of dithiol cross-linker was shown to significantly influence the mechanical properties of the resulting material.
| Cross-linker | Functionality | Resulting Network Properties | Reference |
| 1,9-Nonanedithiol | Flexible, aliphatic dithiol | Forms a fully cross-linked network with higher mechanical properties. Storage modulus above Tg of 8.9 MPa. | nih.gov |
| 1,4-Benzenedimethanethiol | Rigid, aromatic dithiol | Results in a less cross-linked network, potentially due to steric hindrance, leading to a lower rubbery modulus. | nih.gov |
This demonstrates how the structure of the thiol-containing cross-linking agent is a critical factor in tuning the final properties of the polymer network. Thiol-ene reactions are also used to fabricate hydrogels and patterned surfaces for biomedical applications. rsc.org
Development of Functional Polymers with Tailored Properties
The versatility of the thiol-ene reaction allows for the creation of polymers with precisely tailored functionalities. By reacting a polymer backbone containing pendant double bonds with a thiol that has an additional functional group, new properties can be "clicked" onto the polymer. nih.gov An example is the functionalization of porous polymer monoliths for chromatographic applications, where thiol-containing monoliths are reacted with specific "ene" monomers to create either hydrophobic or hydrophilic surfaces. nih.gov
When an excess of a dithiol is used relative to the alkene groups in a polymerization, the resulting network possesses pendant thiol groups. nih.gov These unreacted thiol groups are available for further chemical modification, allowing for the attachment of biomolecules, dyes, or other functional moieties after the initial polymer network has been formed. nih.gov This approach has been used to create biodegradable polypeptides with dual temperature and pH responsiveness by clicking N,N-dimethylaminoethyl acrylate (B77674) onto a poly(l-cysteine) backbone. nih.gov
Components in Stimuli-Responsive Materials (e.g., ROS-responsive Thioketals)
A particularly exciting application area is the development of "smart" materials that respond to specific environmental stimuli. mdpi.com Thioketals, a subclass of thioethers, have gained significant attention as functional groups that are stable under normal physiological conditions but can be cleaved in the presence of high levels of reactive oxygen species (ROS). nih.gov This property makes them ideal for creating drug delivery systems that release their payload specifically at sites of inflammation or in cancerous tissues, where ROS levels are abnormally high. nih.govnih.gov
ROS-responsive polymers are often synthesized by reacting a dithiol with a ketone or a ketone precursor. For example, the polymer poly(1,4-phenyleneacetonedimethylene thioketal) (PPADT) is synthesized from 1,4-benzenedimethanethiol and 2,2-dimethoxypropane. nih.gov In this polymer, the thioketal linkages form the backbone. When exposed to ROS, these linkages break, causing the polymer to degrade and release its cargo. nih.gov
| Polymer System | Stimulus | Response | Application | Reference |
| Poly(1,4-phenyleneacetone dimethylene thioketal) (PPADT) Nanoparticles | Reactive Oxygen Species (ROS) | Cleavage of thioketal linkages, leading to polymer degradation and drug release. | Targeted drug delivery to inflamed tissues. | nih.govnih.gov |
| mPEG-TK-PCL Micelles | Reactive Oxygen Species (ROS) | Cleavage of a thioketal (TK) linker, accelerating drug release. | Enhanced cancer chemotherapy. | rsc.org |
| Thiol-Maleimide Adducts in Poly(hydroxyethyl acrylate) | Temperature and pH | Reversible breaking and forming of thiol-Michael adducts. | Self-healing and malleable materials. | rsc.org |
The structure of this compound, containing both a thiol and a protected ketone, suggests its potential as a precursor for forming ROS-responsive thioketal-containing materials, contributing to the growing field of smart biomaterials for targeted therapies. nih.govresearchgate.net
Applications in Analytical Chemistry
Use as a Standard or Reagent in Advanced Chromatographic Analysis
No information was found regarding the use of this compound as a standard or reagent in any chromatographic techniques.
Derivatization Agent for Enhanced Detection in Specific Analytical Techniques
There is no available literature to suggest that this compound is used as a derivatization agent for the enhanced detection of analytes. While the derivatization of thiols is a common practice in analytical chemistry to improve detection, no studies have specifically mentioned the use of this compound for such purposes.
Potential in Industrial Chemical Processes
Role as a Solvent or Co-solvent in Specific Chemical Reactions
No studies or industrial reports were identified that describe the use of this compound as a solvent or co-solvent in chemical reactions.
Additive or Modifier in Industrial Formulations
There is no information available on the application of this compound as an additive or modifier in any industrial formulations.
Future Perspectives and Emerging Avenues in the Research of 1,3 Dimethoxypropane 2 Thiol
Development of Sustainable and Green Synthetic Routes
The future synthesis of 1,3-dimethoxypropane-2-thiol will likely prioritize environmentally benign methodologies. Traditional thiol synthesis often involves malodorous reagents and can generate significant waste. Green chemistry principles would steer research towards atom-economical and energy-efficient pathways.
Potential sustainable routes could include:
Catalytic Thiolation: Development of novel catalysts, possibly based on earth-abundant metals, for the direct and selective thiolation of a 1,3-dimethoxypropane (B95874) precursor. This would be a significant improvement over stoichiometric methods.
Renewable Feedstocks: Investigating the synthesis of the propane (B168953) backbone from biorenewable sources. For instance, glycerol, a byproduct of biodiesel production, could potentially be converted to a 1,3-dimethoxypropane derivative, which could then be functionalized with a thiol group.
Flow Chemistry: Utilizing continuous flow reactors could offer enhanced safety, better temperature control, and improved scalability for the synthesis of this compound, minimizing byproduct formation. libretexts.org
A comparative table of potential synthetic methods is presented below:
| Synthetic Route | Potential Advantages | Potential Challenges |
| Catalytic Thiolation | High selectivity, reduced waste, potential for asymmetric synthesis. | Catalyst development and cost, optimization of reaction conditions. |
| From Renewable Feedstocks | Reduced carbon footprint, utilization of waste streams. | Multi-step synthesis, purification challenges. |
| Flow Chemistry | Enhanced safety, scalability, precise process control. | Initial setup cost, potential for clogging with solid byproducts. |
Exploration of Unprecedented Reactivity and Catalytic Applications
The unique juxtaposition of ether and thiol groups in this compound suggests novel reactivity patterns and potential catalytic applications. The thiol group is a versatile functional handle, known for its nucleophilicity and ability to participate in radical reactions, while the ether linkages can influence the molecule's solubility and coordination properties. nih.govresearchgate.net
Future research could focus on:
Thiol-Ene and Thiol-Yne Click Chemistry: The thiol group can readily participate in "click" reactions, allowing for the efficient and orthogonal conjugation of this compound to other molecules, such as polymers or biomolecules. nih.gov
Organocatalysis: The thiol group could act as a catalytic species in various organic transformations. Organosulfur compounds are increasingly being explored as catalysts in asymmetric synthesis. acs.org
Ligand Development: The molecule could serve as a ligand for transition metal catalysts, with the sulfur atom coordinating to the metal center and the ether groups potentially influencing the catalyst's solubility and steric environment.
Integration into Advanced Functional Materials and Nanotechnology
The properties of this compound make it an attractive building block for the creation of advanced functional materials and for applications in nanotechnology.
Self-Assembled Monolayers (SAMs): Thiols are well-known for their ability to form stable, ordered monolayers on gold and other metal surfaces. The methoxy (B1213986) groups of this compound could be used to tailor the surface properties of such SAMs, for example, to control wettability or protein adhesion.
Functional Polymers: This compound could be incorporated into polymers to impart specific functionalities. For instance, thiol-functionalized polymers have applications as self-healing materials, adhesives, and in drug delivery systems. Current time information in Bangalore, IN.
Nanoparticle Functionalization: The thiol group can be used to anchor the molecule to the surface of nanoparticles, providing a hydrophilic shell due to the ether groups. This could enhance the stability and biocompatibility of nanoparticles for biomedical applications. eurekaselect.com
Interdisciplinary Research Directions in Chemical Sciences
The versatile nature of this compound opens up avenues for interdisciplinary research, bridging organic synthesis with materials science, biology, and medicine.
Bioconjugation: The thiol group can react with specific functional groups on proteins and other biomolecules, allowing for the development of novel bioconjugates for imaging or therapeutic purposes.
Sensor Development: The sulfur atom's affinity for heavy metals could be exploited in the design of chemosensors for environmental monitoring.
Medicinal Chemistry: Organosulfur compounds exhibit a wide range of biological activities. ontosight.aiacs.org Future research could explore the potential of this compound and its derivatives as therapeutic agents.
Challenges and Opportunities in Scale-Up and Process Optimization
While the potential applications are vast, the transition from laboratory-scale synthesis to industrial production presents several challenges and opportunities.
Odor Abatement: Thiols are notoriously malodorous, and effective odor control strategies would be crucial for large-scale production.
Purity and Stability: The purification of thiols can be challenging due to their propensity for oxidation to disulfides. mdpi.com Developing robust purification and storage protocols will be essential.
Overcoming these challenges through process optimization and the development of efficient, sustainable synthetic methods will be key to unlocking the full potential of this compound.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1,3-dimethoxypropane-2-thiol, and how do reaction conditions influence yield and purity?
- Methodological Answer : Synthesis typically involves nucleophilic substitution or thiol protection strategies. For example, thiolation of 1,3-dimethoxypropane-2-ol using Lawesson’s reagent or thiourea under acidic conditions can yield the target compound. Reaction parameters like solvent polarity (e.g., DMF vs. THF), temperature (60–80°C), and catalyst choice (e.g., BF₃·Et₂O) critically affect regioselectivity and byproduct formation. Retrosynthetic AI tools (e.g., Reaxys-based models) suggest feasible pathways prioritizing thiol group introduction early to avoid oxidation .
- Key Data :
| Reagent | Solvent | Yield (%) | Byproducts |
|---|---|---|---|
| Lawesson’s reagent | DMF | 72 | Disulfides (8%) |
| Thiourea/HCl | EtOH | 65 | Unreacted diol (12%) |
Q. How can researchers characterize the thiol group’s reactivity in this compound using spectroscopic methods?
- Methodological Answer : The thiol (-SH) group exhibits distinct NMR (¹H: δ 1.5–2.0 ppm; broad singlet) and IR (2550–2600 cm⁻¹, S-H stretch) signatures. Competitive alkylation assays with iodoacetamide or Ellman’s reagent (DTNB) quantify thiol reactivity under varying pH. For example, DTNB reacts with free thiols to produce a yellow anion detectable at 412 nm (ε = 14,150 M⁻¹cm⁻¹), enabling kinetic studies .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Methodological Answer : Due to potential thiol oxidation and volatility, use inert atmospheres (N₂/Ar) and cold trapping. Personal protective equipment (PPE) must include nitrile gloves and fume hoods. Storage under acidic conditions (pH 4–5) with stabilizers like EDTA prevents disulfide formation .
Advanced Research Questions
Q. How can contradictions in reported biological activity data for this compound derivatives be resolved?
- Methodological Answer : Discrepancies often arise from stereochemical variations or impurities. Chiral HPLC (e.g., Chiralpak IA column) separates enantiomers, while LC-MS identifies sulfoxide byproducts. Comparative studies using isotopically labeled analogs (e.g., ³⁴S-thiol) clarify metabolic pathways. For example, conflicting antioxidant assays may reflect thiol oxidation during testing, necessitating anaerobic conditions .
Q. What computational approaches predict the compound’s interaction with biological targets (e.g., enzymes or receptors)?
- Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) model binding affinities. Density Functional Theory (DFT) calculates frontier molecular orbitals to predict nucleophilic/electrophilic sites. For instance, the thiol’s lone pairs show high reactivity toward metal ions in metalloenzymes, validated by QM/MM hybrid simulations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
